molecular formula C15H22Cl2N2 B7574839 N-[(2,6-dichlorophenyl)methyl]-N-propylpiperidin-4-amine

N-[(2,6-dichlorophenyl)methyl]-N-propylpiperidin-4-amine

Cat. No. B7574839
M. Wt: 301.3 g/mol
InChI Key: TVKMTBJHCDZQLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,6-dichlorophenyl)methyl]-N-propylpiperidin-4-amine, commonly known as Dizocilpine (MK-801), is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a potent dissociative anaesthetic drug that has been used in scientific research to study the NMDA receptor and its role in various physiological and pathological processes.

Mechanism of Action

Dizocilpine acts as a non-competitive antagonist of the NMDA receptor by binding to a site within the ion channel pore. This binding prevents the influx of calcium ions into the neuron, which is necessary for the activation of certain intracellular signalling pathways.
Biochemical and Physiological Effects:
Dizocilpine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. It has also been shown to reduce the activity of the enzyme nitric oxide synthase, which is involved in the production of nitric oxide, a signalling molecule involved in a variety of physiological processes.

Advantages and Limitations for Lab Experiments

Dizocilpine has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, making it useful for studying the role of this receptor in various physiological and pathological processes. However, one limitation of Dizocilpine is that it is highly toxic and can cause neurotoxicity at high doses.

Future Directions

There are several future directions for research involving Dizocilpine. One area of interest is the role of the NMDA receptor in the development of addiction and substance abuse disorders. Another area of interest is the use of Dizocilpine as a potential treatment for neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to determine the optimal dosing and administration of Dizocilpine for various research applications.

Synthesis Methods

The synthesis of Dizocilpine involves the reaction of 2,6-dichlorobenzyl chloride with N-propylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with methylamine to yield the final product.

Scientific Research Applications

Dizocilpine has been widely used in scientific research to study the NMDA receptor and its role in various physiological and pathological processes. It has been shown to be effective in the treatment of conditions such as neuropathic pain, depression, and schizophrenia.

properties

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]-N-propylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Cl2N2/c1-2-10-19(12-6-8-18-9-7-12)11-13-14(16)4-3-5-15(13)17/h3-5,12,18H,2,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKMTBJHCDZQLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=C(C=CC=C1Cl)Cl)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,6-dichlorophenyl)methyl]-N-propylpiperidin-4-amine

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